Ald-PEG23-SPDP
Description
Contextualization of Linker Architectures in Biological Systems
Linker architectures in biological systems are diverse and tailored to specific functions. In the context of drug delivery, the linker is not merely a passive connector but an active component that influences the pharmacokinetics, stability, and target specificity of the bioconjugate. 2bscientific.com The design of a linker must account for the complex biological environment it will encounter, including variations in pH, enzyme concentrations, and redox potentials between the bloodstream and the target tissue. nih.govwuxiapptec.com The spatial arrangement and chemical properties of the linker can impact the solubility, aggregation, and immunogenicity of the entire conjugate. researchgate.net Advanced linker designs, such as branched or multi-arm architectures, allow for the attachment of multiple payloads, potentially increasing the therapeutic potency of a single bioconjugate. 2bscientific.comacs.org The ultimate goal is to create a bioconjugate that is stable in circulation but can efficiently release its payload at the desired site of action.
Rationale for the Design of Cleavable Linkers in Targeted Delivery
The rationale behind designing cleavable linkers for targeted delivery is to ensure that the therapeutic payload is released preferentially at the target site, thereby maximizing efficacy and minimizing off-target toxicity. purepeg.compurepeg.com These linkers are engineered to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the target microenvironment, such as the acidic conditions of tumors or the presence of specific enzymes. wuxiapptec.comchemistryviews.org This controlled release mechanism is crucial for potent cytotoxic drugs used in cancer therapy, where indiscriminate release could lead to severe side effects. nih.govresearchgate.net By incorporating cleavable moieties, researchers can achieve a wider therapeutic window, allowing for the administration of higher, more effective doses of the drug. purepeg.comnih.gov
Different cleavage strategies have been developed, including linkers sensitive to:
pH: Hydrazone linkers, for example, are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes within cancer cells. purepeg.com
Enzymes: Peptide linkers can be designed to be substrates for enzymes that are overexpressed in tumor tissues, such as cathepsins. wuxiapptec.compurepeg.com
Redox potential: Disulfide bonds can be cleaved by the high concentration of reducing agents like glutathione (B108866) within cells compared to the extracellular environment. nih.gov
Overview of Aldehyde and Disulfide Functionalities in Bioconjugate Chemistry
Aldehyde Functionality: The aldehyde group is a versatile chemical handle in bioconjugation due to its ability to react selectively with specific functional groups. nih.govwikipedia.org It can form stable covalent bonds with hydrazides and aminooxy groups, a reaction that is often used to attach payloads to antibodies or other proteins. acs.orgbroadpharm.com The aldehyde functionality can be introduced into a protein at a specific site, allowing for precise control over the conjugation process. acs.orgrsc.org This site-specific modification is highly desirable as it leads to a more homogeneous product with predictable properties. acs.org
Disulfide Functionality: Disulfide bonds are another key functional group in bioconjugate chemistry, primarily utilized for their susceptibility to cleavage in a reducing environment. universityofcalifornia.edu This property is exploited in the design of cleavable linkers for intracellular drug delivery. nih.gov The disulfide bond is relatively stable in the bloodstream but is readily cleaved by intracellular glutathione, releasing the conjugated payload inside the target cell. nih.govnih.gov Disulfide exchange is a common method for forming these linkages, where a thiol on one molecule reacts with a disulfide on another. Furthermore, existing disulfide bonds within proteins, such as those in antibodies, can be targeted for site-specific conjugation after a reduction step. acs.orgacs.org
| Functional Group | Reactive Partner(s) | Bond Formed | Key Feature in Bioconjugation |
| Aldehyde | Hydrazide, Aminooxy | Hydrazone, Oxime | Enables site-specific conjugation for homogenous products. |
| Disulfide | Thiol | Disulfide | Provides a cleavable linkage sensitive to the intracellular reducing environment. |
Significance of Polyethylene Glycol (PEG) Moieties in Bioconjugate Development
Polyethylene glycol (PEG) is a highly versatile polymer that has become a cornerstone of bioconjugate development. nih.govmdpi.com The covalent attachment of PEG chains, a process known as PEGylation, offers several significant advantages:
Improved Solubility and Stability: PEG is hydrophilic and can increase the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation. nih.govaxispharm.com
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response. purepeg.combohrium.com
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the bioconjugate, PEGylation reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream. nih.govresearchgate.net
Enhanced Drug Delivery: The extended circulation time and improved stability contribute to the enhanced permeability and retention (EPR) effect, leading to greater accumulation of the bioconjugate in tumor tissues. nih.gov
PEG linkers can be linear or branched and can vary in length, allowing for fine-tuning of the bioconjugate's properties. axispharm.comacs.org The inclusion of PEG moieties in linker design is a critical strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of biotherapeutics. nih.gov
| Property | Effect of PEGylation |
| Solubility | Increased |
| Immunogenicity | Decreased |
| Circulation Half-Life | Increased |
| Stability | Increased |
Strategic Importance of Ald-Ph-amido-PEG23-OPSS in Antibody-Drug Conjugate (ADC) Research
Ald-Ph-amido-PEG23-OPSS is a heterobifunctional, cleavable linker that holds significant strategic importance in the field of antibody-drug conjugate (ADC) research. medchemexpress.com ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govmdpi.com The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, efficacy, and safety. nih.gov
The structure of Ald-Ph-amido-PEG23-OPSS incorporates several key features that make it a valuable tool for ADC development:
Aldehyde Group: The terminal aldehyde group allows for site-specific conjugation to a modified antibody, ensuring a homogeneous drug-to-antibody ratio (DAR). medchemexpress.com
Phenyl Amide (Ph-amido): This component provides a stable connection point within the linker structure.
PEG23 Spacer: The long, 23-unit polyethylene glycol spacer enhances the solubility and stability of the ADC and contributes to a longer circulation half-life. medchemexpress.com
Orthopyridyl Disulfide (OPSS): The OPSS group provides a cleavable disulfide linkage. This disulfide bond is designed to be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload. medchemexpress.comgentaur.com
The combination of these functionalities in a single molecule allows for the construction of ADCs with favorable properties, including high stability in circulation and efficient, targeted drug release. The use of such advanced linkers is crucial for the development of the next generation of safer and more effective ADCs.
Structure
2D Structure
Properties
Molecular Formula |
C64H111N3O26S2 |
|---|---|
Molecular Weight |
1402.7 g/mol |
IUPAC Name |
4-formyl-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70) |
InChI Key |
YLULMOFZKSBCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Ald Ph Amido Peg23 Opss and Analogous Cleavable Peg Linkers
General Principles of Polyethylene Glycol (PEG) Functionalization for Bioconjugation
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has become a cornerstone in the development of bioconjugates. nih.goveuropeanpharmaceuticalreview.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govbiosyn.com PEGylation can increase the hydrodynamic size of a molecule, which reduces its renal clearance and extends its circulation half-life. europeanpharmaceuticalreview.com Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and shield the conjugated molecule from enzymatic degradation and immune recognition. nih.goveuropeanpharmaceuticalreview.com
The versatility of PEG stems from the ability to functionalize its terminal hydroxyl groups with a wide array of reactive moieties. nih.gov This allows for the creation of heterobifunctional PEG linkers, which possess two different reactive ends, enabling the sequential conjugation of distinct molecules. mdpi.com Common functional groups introduced onto PEG include amines, carboxylic acids, NHS esters, maleimides, and aldehydes, each offering specific reactivity towards different functional groups on biomolecules like proteins and peptides. creativepegworks.combiochempeg.com The choice of functional group is dictated by the desired conjugation strategy and the available reactive sites on the target biomolecule.
Synthesis of Aldehyde-Terminated PEG Derivatives
Aldehyde-terminated PEG derivatives are valuable reagents in bioconjugation due to their ability to react selectively with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. polimi.itbiochempeg.com This type of "bioorthogonal" chemistry allows for specific conjugation reactions to occur under mild, aqueous conditions compatible with sensitive biological molecules.
One common method for preparing PEG-aldehydes involves the oxidation of a terminal hydroxyl group. However, direct oxidation can be challenging and may lead to over-oxidation to the carboxylic acid. A more controlled approach is the ozonolysis of a terminal alkene-modified PEG. polimi.it This method involves the cleavage of a carbon-carbon double bond with ozone, followed by a reductive workup to yield the desired aldehyde. Another strategy is the direct synthesis using reagents like sodium periodate. nih.gov
The incorporation of aromatic (phenyl) and amide linkages into the PEG linker structure can provide several advantages. The phenyl group can introduce a degree of rigidity and hydrophobicity, which may influence the spacing and interaction of the conjugated molecules. Amide bonds are generally stable and are commonly formed through the reaction of an amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. rsc.orgmdpi.com
The synthesis of the Ald-Ph-amido portion of the linker typically involves a multi-step sequence. For instance, a phenyl derivative containing a protected aldehyde and a carboxylic acid (or an amine) can be synthesized. This intermediate can then be coupled to an amine- (or carboxylic acid-) terminated PEG chain using standard peptide coupling reagents like DCC or EDC to form the stable amide bond. mdpi.com Subsequent deprotection of the aldehyde yields the desired functional group.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Activating Agent For | Byproduct |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carboxylic Acids | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carboxylic Acids | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Carboxylic Acids | Tetramethylurea |
For many applications, particularly in therapeutics, the use of well-defined, monodisperse PEGs is highly desirable. nih.gov Polydispersity, or a mixture of PEG chains of varying lengths, can lead to heterogeneity in the final bioconjugate, which can complicate characterization, affect reproducibility, and potentially impact biological activity. nih.govwisdomlib.org
The synthesis of monodisperse PEGs is typically achieved through a stepwise, iterative process. nih.gov This involves the sequential addition of protected ethylene (B1197577) glycol units to a growing chain. This method, while effective, can be time-consuming and require rigorous purification at each step. nih.gov Anionic ring-opening polymerization of ethylene oxide can also be used to produce PEGs with a controlled molecular weight and narrow polydispersity, provided the initiation and termination steps are carefully controlled. researchgate.net The choice of initiator and reaction conditions is critical to achieving the desired chain length and minimizing polydispersity. researchgate.netacs.org The precise chain length of PEG can influence the properties of the final conjugate, including its interaction with cells. acs.org
Table 2: Methods for Synthesizing PEGs with Controlled Chain Length
| Method | Description | Advantages | Disadvantages |
| Stepwise Synthesis | Sequential addition of protected ethylene glycol monomers. | Precise control over chain length, monodisperse products. | Time-consuming, requires multiple protection/deprotection and purification steps. nih.gov |
| Anionic Ring-Opening Polymerization | Polymerization of ethylene oxide initiated by a strong base. | Can produce high molecular weight PEGs with narrow polydispersity. | Requires stringent reaction conditions to control polymerization. researchgate.net |
Ortho-Pyridyl Disulfide (OPSS) Moiety Integration: Synthetic Routes and Considerations
The ortho-pyridyl disulfide (OPSS) group is a valuable functional moiety in bioconjugation due to its specific reactivity towards free thiol (sulfhydryl) groups. nanosoftpolymers.comcreativepegworks.com This reaction, known as thiol-disulfide exchange, results in the formation of a stable, yet cleavable, disulfide bond between the linker and a cysteine residue on a protein or peptide. thermofisher.comrsc.org The release of 2-thiopyridone during the reaction provides a convenient spectrophotometric handle to monitor the progress of the conjugation.
The integration of the OPSS group onto a PEG linker can be achieved through several synthetic routes. One common method involves the reaction of a thiol-terminated PEG with 2,2'-dipyridyl disulfide (Aldrithiol-2). researchgate.net This reaction proceeds via a thiol-disulfide exchange, where the thiol on the PEG displaces one of the pyridyl disulfide groups to form the desired OPSS-functionalized PEG.
Alternatively, a hydroxyl-terminated PEG can be activated, for example by conversion to a tosylate or mesylate, and then reacted with a thiolating agent like sodium hydrosulfide to introduce a terminal thiol group. researchgate.net This thiol-PEG can then be reacted with 2,2'-dipyridyl disulfide as described above. Another approach is the direct reaction of a hydroxyl-terminated PEG with a reagent that already contains the pyridyl disulfide moiety.
Table 3: Key Reactions in OPSS Moiety Integration
| Reaction | Reactants | Product | Key Feature |
| Thiol-Disulfide Exchange | Thiol-PEG + 2,2'-Dipyridyl disulfide | OPSS-PEG | Specific formation of the pyridyl disulfide linkage. researchgate.net |
| Nucleophilic Substitution | Activated PEG (e.g., PEG-Tosylate) + Thiolating agent | Thiol-PEG | Introduction of a terminal thiol group for subsequent reaction. researchgate.net |
The synthesis of multifunctional linkers like Ald-Ph-amido-PEG23-OPSS presents significant challenges related to protecting group chemistry. interchim.frmdpi.com Since the linker contains multiple reactive functional groups (aldehyde and OPSS), it is crucial to use orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. google.com
For example, the aldehyde group must be protected during the steps involving the formation of the amide bond and the introduction of the OPSS moiety. A common protecting group for aldehydes is an acetal, which is stable to the basic or nucleophilic conditions often used in these reactions but can be readily removed under acidic conditions. rsc.org Similarly, if a thiol group is introduced early in the synthesis, it may need to be protected to prevent its oxidation or unwanted side reactions. Protecting groups for thiols include trityl (Trt) or S-acetyl (SAc) groups. google.com
The selection of a compatible set of protecting groups and the careful planning of the synthetic sequence are critical to the successful synthesis of complex, multifunctional linkers. The development of robust and efficient synthetic strategies for these linkers is an active area of research, driven by the increasing demand for sophisticated bioconjugates in medicine and biotechnology. vectorlabs.com
Convergent and Divergent Synthesis Approaches for Ald-Ph-amido-PEG23-OPSS Construction
Convergent Synthesis:
A convergent approach involves the independent synthesis of the key fragments of the target molecule, which are then coupled together in the final stages. For Ald-Ph-amido-PEG23-OPSS, this would typically involve the synthesis of three main building blocks:
An activated p-formylbenzoic acid derivative.
A heterobifunctional PEG23 spacer with an amine at one terminus and a protected thiol or another reactive group at the other.
A pyridyl disulfide-containing moiety.
Divergent Synthesis:
In contrast, a divergent synthesis strategy begins with a central core molecule that is sequentially elaborated to build the final structure. For Ald-Ph-amido-PEG23-OPSS, a divergent approach might start with a PEG23 diol. One hydroxyl group would be selectively functionalized to introduce the precursor for the Ald-Ph-amido moiety, while the other hydroxyl group is converted into the OPSS group in a stepwise fashion.
For instance, one terminus of the PEG23 diol could be converted to an amine. This amine could then be acylated with p-formylbenzoic acid. The remaining hydroxyl group at the other terminus would then undergo a series of reactions, such as tosylation followed by substitution with a thiol equivalent and subsequent reaction with 2,2'-dipyridyl disulfide to form the OPSS group. While this method can be more step-economical in terms of the number of separate reactions, it can present challenges in purification, especially with a long PEG chain where the intermediates may have similar physical properties.
| Synthesis Approach | Description | Advantages | Disadvantages |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Easier purification of smaller intermediates; potentially higher overall purity. | May require more overall steps; relies on the availability of suitable heterobifunctional starting materials. |
| Divergent | Stepwise functionalization of a central core molecule. | Can be more step-economical; starts from a simple, symmetrical precursor. | Purification of large, similar intermediates can be challenging; potential for lower overall yield due to multiple sequential steps on a large molecule. |
Methodologies for Analytical Validation of Linker Synthesis (e.g., Spectroscopic and Chromatographic Methods)
The successful synthesis of Ald-Ph-amido-PEG23-OPSS must be confirmed through rigorous analytical validation. A combination of spectroscopic and chromatographic methods is employed to verify the structure, purity, and integrity of the final product and its intermediates.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of the linker. chempep.com ¹H NMR provides information on the proton environment, allowing for the identification of characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the phenyl ring, the methylene protons of the PEG backbone (a broad singlet around 3.6 ppm), and the protons of the pyridyl disulfide group. chempep.com Integration of these signals can also help to confirm the ratio of the different components of the molecule. ¹³C NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized linker and to confirm its elemental composition. medchemexpress.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEG derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the identity of the product.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized linker. ingenieria-analitica.com Reversed-phase HPLC (RP-HPLC) is often used, where the linker is separated based on its hydrophobicity. cd-bioparticles.net The use of a UV detector is effective due to the presence of the aromatic phenyl and pyridyl groups, which absorb UV light. The chromatogram should ideally show a single major peak, indicating a high degree of purity. Gradient elution is often employed to achieve good separation of the product from any starting materials or byproducts.
Size-Exclusion Chromatography (SEC): SEC can be used to analyze the molecular weight distribution of the PEG linker. This is particularly important to ensure the homogeneity of the PEG chain length.
The combination of these analytical techniques provides a comprehensive characterization of the Ald-Ph-amido-PEG23-OPSS linker, ensuring its identity, purity, and suitability for its intended application in bioconjugation.
| Analytical Method | Information Obtained | Typical Observations for Ald-Ph-amido-PEG23-OPSS |
| ¹H NMR | Structural confirmation, proton environment | Aldehyde proton (~9-10 ppm), aromatic protons, PEG backbone protons (~3.6 ppm), pyridyl protons. |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the carbonyl, aromatic, and PEG carbons. |
| Mass Spectrometry | Molecular weight determination, elemental composition | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Purity assessment | A single major peak in the chromatogram. |
| SEC | Molecular weight distribution | A narrow peak indicating a homogeneous PEG chain length. |
Advanced Research Applications and Strategic Design in Bioconjugate Systems
Design and Evaluation of Stimuli-Responsive Drug Release Mechanisms
A critical feature of advanced ADC linkers is their ability to remain stable in systemic circulation and selectively release the cytotoxic payload within the target tumor microenvironment or inside cancer cells. Ald-Ph-amido-PEG23-OPSS incorporates functionalities that can be exploited for stimuli-responsive drug release.
The OPSS (ortho-pyridyl disulfide) moiety in the Ald-Ph-amido-PEG23-OPSS linker is a key component for controlled intracellular drug release. Disulfide bonds are relatively stable in the bloodstream but are susceptible to cleavage in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher. creativebiolabs.netcreative-biolabs.com
Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the disulfide bond in the OPSS group is reduced, leading to the release of the payload. This intracellular release mechanism minimizes off-target toxicity by ensuring that the potent cytotoxic agent is liberated primarily within the intended cancer cells. The phenyl-amido group, depending on its specific chemistry, could also be designed to be susceptible to cleavage by lysosomal enzymes, providing an additional layer of controlled release.
To evaluate the performance of a linker like Ald-Ph-amido-PEG23-OPSS, in vitro release studies are conducted under conditions that mimic the physiological environments the ADC will encounter. This includes incubation in plasma at pH 7.4 to assess stability and in the presence of reducing agents like glutathione or in lysosomal extracts at acidic pH to simulate the intracellular environment. mdpi.comresearchgate.netrsc.org
The release of the payload can be monitored over time using techniques such as HPLC or mass spectrometry. An ideal linker will demonstrate minimal payload release in plasma over an extended period, indicating high stability in circulation, and rapid and complete release in the presence of intracellular stimuli. nih.gov
Illustrative Payload Release Profile
| Condition | Time (hours) | Payload Release (%) |
|---|---|---|
| Human Plasma (pH 7.4) | 24 | < 5 |
| Human Plasma (pH 7.4) | 48 | < 10 |
| 10 mM Glutathione (pH 7.4) | 6 | 85 |
| 10 mM Glutathione (pH 7.4) | 12 | >95 |
| Lysosomal Extract (pH 5.0) | 6 | 90 |
| Lysosomal Extract (pH 5.0) | 12 | >98 |
Disclaimer: This table illustrates a hypothetical release profile for a disulfide-containing linker and is not based on experimental data for Ald-Ph-amido-PEG23-OPSS.
Integration of Ald-Ph-amido-PEG23-OPSS in Next-Generation Antibody-Drug Conjugates (ADCs)
The features of Ald-Ph-amido-PEG23-OPSS align well with the design principles of next-generation ADCs, which aim for improved therapeutic indices through enhanced homogeneity, stability, and targeted payload delivery. njbio.com
The strategic design of Ald-Ph-amido-PEG23-OPSS, therefore, addresses several key challenges in ADC development. The aldehyde group facilitates the production of homogeneous ADCs with a precise DAR. The long PEG chain enhances solubility and pharmacokinetic properties. Finally, the OPSS moiety provides a mechanism for controlled, intracellular payload release, which is critical for maximizing efficacy while minimizing systemic toxicity. The continued development and application of such advanced linkers are pivotal for advancing the field of targeted cancer therapy.
Enhancing Linker Stability in Circulation
A crucial attribute of any linker used in targeted drug delivery is its ability to remain stable while in systemic circulation, preventing premature release of the payload which can lead to off-target toxicity and reduced therapeutic efficacy. researchgate.netbiochempeg.comfrontiersin.org The structural components of Ald-Ph-amido-PEG23-OPSS are designed to contribute to this stability.
The polyethylene glycol (PEG) spacer, comprising 23 ethylene (B1197577) glycol units, plays a significant role in enhancing circulatory stability. The hydrophilic and flexible nature of the PEG chain creates a steric shield around the conjugate, which can reduce recognition by the mononuclear phagocyte system and minimize enzymatic degradation. researchgate.net This "stealth" effect prolongs the circulation half-life of the bioconjugate, allowing for greater accumulation at the target site. Studies on various PEGylated linkers have demonstrated that the length of the PEG chain can be optimized to balance stability and functional activity. rsc.orgnih.gov
The ortho-pyridyl disulfide (OPSS) group provides a covalent attachment point to a targeting moiety, typically via a thiol group. Disulfide bonds are designed to be relatively stable in the oxidizing environment of the bloodstream but are susceptible to cleavage in the reducing environment of the cell. The stability of the disulfide bond in circulation is a critical parameter. Research on disulfide linkers has shown that steric hindrance around the disulfide bond can significantly increase its stability in plasma. nih.gov While specific data for the OPSS moiety in this exact linker is not available, studies on similar disulfide-containing linkers provide insights into their stability profiles.
To illustrate the impact of linker modification on stability, the following table presents hypothetical data based on findings for analogous disulfide linkers, comparing a standard disulfide linker to a sterically hindered one.
| Linker Type | Half-life in Human Plasma (hours) | % Payload Release after 24h in Plasma |
| Unhindered Disulfide | 24 | 50 |
| Sterically Hindered Disulfide | >100 | <5 |
This table presents illustrative data based on general findings for disulfide linkers to demonstrate the concept of enhancing stability through steric hindrance. Specific data for Ald-Ph-amido-PEG23-OPSS is not publicly available.
Optimizing Drug Release at Target Sites
Efficient and specific drug release at the target site is paramount for the therapeutic success of a bioconjugate. Ald-Ph-amido-PEG23-OPSS incorporates a cleavable linkage designed to release the conjugated payload under specific physiological conditions. The aldehyde functionality, in conjunction with the phenyl-amido group, forms a key part of the payload release mechanism.
The aldehyde group can form a hydrazone bond with a payload containing a hydrazine moiety. Hydrazone linkers are known to be acid-labile, meaning they are relatively stable at the physiological pH of blood (around 7.4) but undergo hydrolysis and cleavage at the lower pH found within endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) of target cells. This pH-dependent cleavage allows for the targeted release of the drug following internalization of the bioconjugate into the cancer cell.
The rate of hydrazone bond cleavage is influenced by the electronic properties of the surrounding chemical structure. The phenyl-amido group in Ald-Ph-amido-PEG23-OPSS likely modulates the stability and cleavage kinetics of the hydrazone bond. Research on various hydrazone linkers has shown that their hydrolysis rates can be finely tuned by modifying the chemical structure adjacent to the hydrazone bond. nih.govrsc.org
The following table provides representative data on the pH-dependent cleavage of different types of hydrazone linkers, illustrating the principle of targeted drug release.
| Hydrazone Linker Type | Half-life at pH 7.4 (hours) | Half-life at pH 5.0 (hours) |
| Aliphatic Hydrazone | 48 | 4 |
| Aromatic Hydrazone | 72 | 1 |
| Acylhydrazone | >100 | 0.5 |
This table contains representative data for different classes of hydrazone linkers to illustrate the concept of pH-dependent drug release. Specific kinetic data for the aldehyde-based linkage in Ald-Ph-amido-PEG23-OPSS is not publicly available.
Exploration of Ald-Ph-amido-PEG23-OPSS in Other Targeted Delivery Platforms (e.g., Nanoparticles, Liposomes)
The versatile architecture of Ald-Ph-amido-PEG23-OPSS makes it a promising candidate for incorporation into other targeted delivery platforms beyond antibody-drug conjugates, such as nanoparticles and liposomes. The PEG component is particularly advantageous for these systems, as it can improve their pharmacokinetic properties and reduce clearance by the reticuloendothelial system. creative-biolabs.com
When functionalizing nanoparticles, the OPSS group of the linker can be used to attach targeting ligands, such as antibodies, peptides, or aptamers, to the nanoparticle surface. The long PEG23 chain would extend the targeting ligand away from the nanoparticle surface, potentially improving its binding to receptors on target cells. The aldehyde end of the linker could be used to conjugate a therapeutic agent to the nanoparticle.
Similarly, in liposomal formulations, Ald-Ph-amido-PEG23-OPSS could be anchored to the liposome surface via insertion of a lipid-modified version of the linker into the lipid bilayer. This would allow for the attachment of targeting moieties and drugs to the exterior of the liposome, transforming it into a targeted drug delivery vehicle. The PEG chain would provide the same benefits of increased circulation time and reduced immunogenicity as seen with other PEGylated liposomes.
Methodologies for Assessing Functional Performance in Research Models (excluding in vivo and clinical human trial data)
A variety of in vitro assays are essential for characterizing the functional performance of bioconjugates and delivery systems utilizing linkers like Ald-Ph-amido-PEG23-OPSS. These assays provide critical data on stability, drug release, and biological activity in a controlled laboratory setting.
Stability Assays: The stability of the linker in circulation can be assessed by incubating the bioconjugate in human or mouse plasma for various time points and then analyzing for the presence of the intact conjugate and any released payload. Techniques such as ELISA, HPLC, and mass spectrometry are commonly used for this purpose.
Drug Release Assays: To evaluate the pH-dependent release of the payload, the bioconjugate can be incubated in buffers of different pH values mimicking the conditions of the bloodstream and endosomes/lysosomes. nih.gov The amount of released drug at each time point can be quantified by HPLC or other analytical methods. For liposomal formulations, dialysis-based methods are often employed to assess drug release. farmaceut.orgnih.gov
Cellular Uptake and Trafficking Studies: To confirm that the targeted delivery system is internalized by the target cells, fluorescence-based methods are often used. This can involve labeling the targeting moiety or the nanoparticle/liposome with a fluorescent dye and then visualizing its uptake by confocal microscopy or quantifying it by flow cytometry. rsc.orgnih.govmdpi.com
Cytotoxicity Assays: The ultimate measure of the functional performance of a drug delivery system is its ability to kill target cells. In vitro cytotoxicity assays, such as the MTT or CellTiter-Glo assays, are used to determine the potency (e.g., IC50 value) of the bioconjugate against cancer cell lines that express the target antigen. creative-biolabs.combiocompare.com These assays are crucial for comparing the efficacy of different linker-drug combinations and for selecting lead candidates for further development. ice-biosci.com
The following table summarizes key in vitro assays used to assess the functional performance of bioconjugates.
| Assay Type | Purpose | Key Parameters Measured |
| Plasma Stability Assay | To evaluate the stability of the conjugate in circulation. | Half-life, % intact conjugate over time. |
| pH-Dependent Hydrolysis Assay | To assess the cleavage of the linker and release of the drug at different pH values. | Rate of drug release, half-life of cleavage. |
| Cellular Internalization Assay | To confirm uptake of the conjugate by target cells. | % of positive cells, mean fluorescence intensity. |
| In Vitro Cytotoxicity Assay | To determine the potency of the conjugate in killing target cells. | IC50 (half-maximal inhibitory concentration). |
Analytical and Characterization Methodologies for Ald Ph Amido Peg23 Opss Conjugates
Spectroscopic Techniques for Conjugate Characterization
Spectroscopic methods are fundamental in the analysis of Ald-Ph-amido-PEG23-OPSS conjugates, providing detailed information on their structure, molecular weight, and concentration.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of the Ald-Ph-amido-PEG23-OPSS linker and its conjugates. nih.gov ¹H-NMR and ¹³C-NMR are particularly useful for verifying the presence of the key functional groups within the linker. nih.gov
The ¹H-NMR spectrum of the linker would exhibit characteristic signals for the aromatic protons of the phenyl-aldehyde and the pyridyl disulfide moieties. researchgate.net The extensive PEG23 region would be identifiable by a prominent signal corresponding to the ethylene (B1197577) glycol repeating units. nih.govresearchgate.net Upon conjugation to a drug via the aldehyde and to an antibody through the disulfide bond, shifts in the signals of the protons adjacent to these functional groups would confirm successful conjugation. For instance, the disappearance of the aldehyde proton signal and changes in the chemical shifts of the pyridyl protons would be indicative of conjugation. acs.orgconicet.gov.ar
| Functional Group | Expected ¹H-NMR Chemical Shift (δ, ppm) | Key Observations for Conjugation Confirmation |
| Aldehyde Proton (-CHO) | ~9.5-10.5 | Disappearance of this signal upon drug conjugation. |
| Phenyl Protons | ~7.0-8.0 | Shifts in signals upon change in electronic environment after conjugation. |
| Pyridyl Protons | ~7.2-8.5 | Significant changes in chemical shifts and peak multiplicity upon disulfide exchange with an antibody thiol. researchgate.net |
| PEG Methylene Protons (-OCH₂CH₂O-) | ~3.6 | Broad, intense signal, remains largely unchanged but can show slight shifts. researchgate.net |
| Amide Proton (-NHCO-) | ~8.0-8.5 | Broad signal, can be used to confirm the amide linkage. |
Interactive Data Table 1: Representative ¹H-NMR Data for Ald-Ph-amido-PEG23-OPSS Moiety. This table is based on typical chemical shifts for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and assessing the purity of the Ald-Ph-amido-PEG23-OPSS linker and its final antibody-drug conjugate. nih.gov High-resolution mass spectrometry can precisely confirm the mass of the linker, ensuring its correct synthesis. nih.gov
For the complete ADC, MS is critical for determining the drug-to-antibody ratio (DAR), which is a key quality attribute affecting both efficacy and safety. crownbio.com By analyzing the mass of the intact ADC, the number of drug-linker molecules attached to the antibody can be determined. lcms.cz Native MS conditions are often employed to analyze the non-covalent complex of the ADC, providing a more accurate DAR distribution. nih.govlcms.cz
| Analyte | Expected Molecular Weight (Da) | Mass Spectrometry Application |
| Ald-Ph-amido-PEG23-OPSS | ~1402.7 | Confirmation of linker synthesis and purity. |
| Antibody (e.g., IgG) | ~150,000 | Characterization of the unconjugated antibody. |
| ADC (Antibody + Linker-Drug) | ~150,000 + (DAR x MW of Linker-Drug) | Determination of DAR and confirmation of successful conjugation. |
Interactive Data Table 2: Expected Molecular Weight Data for MS Analysis. The molecular weight of the drug is not included and would need to be added to the linker's molecular weight for a complete calculation.
UV-Vis Spectroscopy for Concentration Determination and Conjugation Monitoring
UV-Vis spectroscopy is a straightforward and valuable method for both quantifying the concentration of the ADC and monitoring the conjugation process in real-time. nih.govacs.org The conjugation of the OPSS group with a thiol on the antibody results in the release of pyridine-2-thione, which has a distinct UV absorbance maximum at approximately 343 nm. broadpharm.com By monitoring the increase in absorbance at this wavelength, the progress of the conjugation reaction can be followed. nih.gov
Once the ADC is purified, its concentration can be determined using its absorbance at 280 nm, characteristic of proteins. researchgate.net The contribution of the drug and linker to the absorbance at 280 nm must be taken into account for an accurate concentration measurement. researchgate.net The DAR can also be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength where the drug has a strong absorbance. researchgate.netresearchgate.net
| Moiety | λmax (nm) | Application |
| Protein (Antibody) | ~280 | Concentration determination of the final ADC. researchgate.net |
| Pyridine-2-thione | ~343 | Monitoring the progress of the antibody-linker conjugation reaction. broadpharm.com |
| Payload (Drug) | Varies | Can be used for DAR determination if the drug has a unique absorbance maximum. researchgate.net |
Interactive Data Table 3: Characteristic UV-Vis Absorbance Maxima. The payload's absorbance maximum is dependent on its chemical structure.
Chromatographic Separation and Analysis Methods
Chromatographic techniques are essential for the purification and detailed analysis of Ald-Ph-amido-PEG23-OPSS conjugates, providing information on purity, conjugation efficiency, and homogeneity.
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the Ald-Ph-amido-PEG23-OPSS linker and the resulting ADC. Reversed-phase HPLC (RP-HPLC) is often used to separate the linker from starting materials and byproducts. For the ADC, hydrophobic interaction chromatography (HIC) is a powerful method to determine the drug load distribution. crownbio.com ADCs with different DAR values will have different hydrophobicities and will therefore elute at different retention times. sartorius.co.krlcms.cz This allows for the quantification of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). sartorius.co.krlcms.cz
| Technique | Principle | Information Obtained |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity of the Ald-Ph-amido-PEG23-OPSS linker. Can also be used to analyze ADC fragments. nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Drug-to-antibody ratio (DAR) distribution and conjugation efficiency. crownbio.com |
Interactive Data Table 4: HPLC Methods for ADC Analysis.
Size Exclusion Chromatography (SEC) for Conjugate Homogeneity and Aggregation State
| Species | Expected Elution Profile | Significance |
| Aggregates | Earlier elution than the monomeric ADC. | Critical quality attribute; high levels of aggregation are undesirable. mdpi.com |
| Monomeric ADC | Main peak, elutes earlier than the unconjugated antibody. | Represents the desired product. aacrjournals.org |
| Unconjugated Antibody | Later elution than the monomeric ADC. | Presence indicates incomplete conjugation. |
| Fragments | Later elution than the monomeric ADC. | Indicates degradation of the antibody. |
Interactive Data Table 5: Expected SEC Elution Profile for ADC Analysis.
Biochemical Assays for Evaluating Linker Reactivity and Cleavage Efficiency
The successful operation of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker's ability to remain stable in systemic circulation and to efficiently release its cytotoxic payload upon reaching the target cell. For linkers such as Ald-Ph-amido-PEG23-OPSS, which feature both a payload attachment site (the aldehyde) and a conjugation site to the antibody (the ortho-pyridyl disulfide), it is crucial to characterize the reactivity of both ends. Biochemical assays are indispensable tools for quantifying the efficiency of both the initial conjugation reaction and the subsequent cleavage at the target site.
Quantitative Methods for Aldehyde Reactivity
The aldehyde group on the Ald-Ph-amido-PEG23-OPSS linker is designed to react with a nucleophile on a payload molecule, often a hydrazide or an aminooxy group, to form a stable hydrazone or oxime bond, respectively. Evaluating the reactivity of this aldehyde is essential for optimizing conjugation protocols and ensuring efficient and high-yield formation of the linker-payload complex.
Several quantitative methods can be employed to assess aldehyde reactivity:
Spectrophotometric Assays: A common approach involves reacting the aldehyde with a chromogenic or fluorogenic probe. For instance, reagents like N′-aminooxymethylcarbonylhydrazino-D-biotin (ARP) can react with aldehydes. nih.gov While ARP is primarily used for detecting abasic sites in DNA which contain an aldehyde group, its principle of reacting with aldehydes can be adapted. nih.govmedchemexpress.com A more direct method involves using a probe that becomes fluorescent upon reaction with an aldehyde. abcam.com The reaction progress can be monitored over time by measuring the increase in absorbance or fluorescence, allowing for the calculation of reaction kinetics. acs.org A study on the bioconjugation of small carbonyl compounds demonstrated that aldehydes generally react faster than ketones, and the reaction rates can be quantified using mass spectrometry to follow the formation of the resulting hydrazone conjugate. nih.govacs.org
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the conjugation reaction. By analyzing samples at various time points, one can quantify the consumption of the aldehyde-containing linker and the formation of the desired conjugate. This method provides precise data on reaction yield and can also identify the formation of any side products. The second-order rate constants for the reaction between various aldehydes and nucleophiles can be determined using this method. acs.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the reaction in real-time. By monitoring the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the hydrazone or oxime product, one can determine the reaction rate and completeness.
The reactivity of aldehydes is influenced by several factors, including pH, buffer composition, and the nature of the nucleophile. whiterose.ac.uk Kinetic studies are crucial for defining optimal reaction conditions. For example, the reaction of aldehydes with anilines can be pH-dependent, proceeding through different pathways at acidic versus neutral pH. whiterose.ac.uk
Below is a representative data table illustrating the effect of pH on the second-order rate constant (k₂) for the reaction of an aromatic aldehyde with a model hydrazide nucleophile, as might be determined by an HPLC-based assay.
Table 1: Representative Kinetic Data for Aldehyde-Hydrazide Ligation This table is interactive. You can sort and filter the data to explore the reaction kinetics under different conditions.
| pH | Buffer System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|
| 5.0 | Acetate | 25 | 15.2 |
| 6.0 | Phosphate | 25 | 45.8 |
| 7.0 | Phosphate | 25 | 22.1 |
Note: Data are hypothetical and for illustrative purposes, based on general principles of aldehyde-hydrazide ligation chemistry.
Assays for Disulfide Bond Reduction Kinetics in vitro
The ortho-pyridyl disulfide (OPSS) group is designed to react with a thiol, such as a free cysteine on an antibody, to form a stable, yet cleavable, disulfide bond. This bond is intended to be cleaved within the reducing environment of the target cell, releasing the drug-linker complex. axispharm.comcreative-biogene.com The primary reducing agent within the cell is glutathione (B108866) (GSH). fabad.org.trnih.gov Therefore, in vitro assays that measure the kinetics of disulfide bond cleavage in the presence of GSH are critical for predicting the intracellular release profile of the payload. researchgate.net
Spectrophotometric Cleavage Assay: The cleavage of a pyridyl disulfide bond by a thiol results in the release of pyridine-2-thione. idexlab.comaxispharm.com This released molecule has a distinct UV absorbance maximum at approximately 343 nm. axispharm.com By monitoring the increase in absorbance at this wavelength over time, the rate of disulfide bond reduction can be accurately quantified. This method is widely used for its simplicity and real-time monitoring capabilities. The assay is typically performed by incubating the disulfide-linked conjugate with a physiologically relevant concentration of a reducing agent, such as GSH or dithiothreitol (B142953) (DTT), and measuring the absorbance change. axispharm.com
HPLC-Based Cleavage Assay: HPLC can be used to separate and quantify the intact conjugate from the cleaved components over time. This provides a direct measure of the rate of disulfide bond cleavage. This method is particularly useful for complex mixtures or when the spectrophotometric assay is confounded by interfering substances. Studies have used HPLC to monitor the reduction of disulfide bonds in antibodies, modeling the kinetics as a first-order rate equation to determine rate constants. mdpi.com
Mass Spectrometry (MS): LC-MS can be employed to identify and quantify the cleavage products, confirming the mechanism of release and providing detailed kinetic information. This is especially valuable for analyzing cleavage within complex biological matrices.
The rate of disulfide cleavage is dependent on the concentration of the reducing agent, pH, and the steric accessibility of the disulfide bond. idexlab.commdpi.com Kinetic studies under various conditions are essential to ensure that the linker is sufficiently stable in circulation but will be efficiently cleaved upon internalization into a target cell.
Below is a representative data table showing the pseudo-first-order rate constants (k_obs) for the cleavage of a model OPSS-conjugate in the presence of glutathione (GSH) at physiological pH.
Table 2: Representative Kinetic Data for Disulfide Bond Reduction by Glutathione (GSH) This table is interactive. You can sort and filter the data to explore the cleavage kinetics under different conditions.
| GSH Concentration (mM) | Temperature (°C) | pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (min) |
|---|---|---|---|---|
| 1 | 37 | 7.4 | 0.00015 | 77.0 |
| 5 | 37 | 7.4 | 0.00076 | 15.2 |
| 10 | 37 | 7.4 | 0.00151 | 7.6 |
Note: Data are hypothetical and for illustrative purposes, based on typical pyridyl disulfide cleavage kinetics.
These biochemical assays provide critical data on the reactivity and cleavage efficiency of the Ald-Ph-amido-PEG23-OPSS linker, enabling the rational design and optimization of ADCs for improved therapeutic outcomes. news-medical.net
Theoretical Frameworks and Computational Modeling in Cleavable Linker Research
Principles of Linker Stability and Cleavage Kinetics
The central challenge in designing cleavable linkers like Ald-Ph-amido-PEG23-OPSS is achieving conditional lability. The linker must be robust enough to remain intact while the bioconjugate circulates in the bloodstream, preventing premature release of the payload which could lead to systemic toxicity and reduced efficacy. nih.gov Conversely, upon reaching the target environment, such as the intracellular space of a cancer cell, the linker must be cleaved efficiently to release the active drug. mdpi.com
Disulfide-based linkers, such as the OPSS moiety in the specified compound, are designed to exploit the significant redox potential difference between the extracellular and intracellular environments. The concentration of glutathione (B108866) (GSH), a key reducing agent, is substantially higher inside a cell (1-10 mM) compared to the blood plasma (2-20 µM). unirioja.es This steep gradient ensures that the disulfide bond remains relatively stable in circulation but is rapidly reduced upon internalization into a cell, releasing the payload. wuxiapptec.com
The kinetics of this cleavage are critical. The rate of payload release is dependent on both the cleavage of the linker and any subsequent self-immolation steps that may be part of the linker's design. nih.gov For disulfide linkers, steric hindrance around the S-S bond is a key parameter that can be modified to modulate the stability and cleavage rate. nih.gov For instance, introducing methyl groups adjacent to the disulfide bond can increase stability and minimize unwanted dissociation before the ADC reaches its target. wuxiapptec.com The ideal linker maintains a delicate equilibrium, maximizing stability in plasma while ensuring rapid and complete payload release within the tumor. nih.govcam.ac.uk
Computational Chemistry Approaches for Predicting Linker Behavior
To navigate the complexities of linker design, researchers increasingly rely on computational chemistry to predict how a linker will behave in a biological system, reducing the need for extensive empirical testing. biopharminternational.comabzena.com These predictive techniques offer atomic-level insights into linker stability, conformation, and reactivity. biopharminternational.com
Molecular Dynamics Simulations of PEG-Linker Conformations
MD simulations can reveal the dominant conformations of the PEG chain, predicting whether it exists in a folded or extended state on a protein surface. nih.gov This is crucial, as the PEG conformation affects the hydrodynamic volume of the conjugate and can shield the payload or parts of the antibody from interacting with the surrounding environment. nih.govacs.org Simulations have shown that the polarity distribution along the PEG backbone enhances its accessibility to the protein surface, which can facilitate the capture of dynamic protein regions. nih.govoup.com By modeling these interactions, researchers can predict how PEGylation will affect the stability, solubility, and steric accessibility of the cleavable disulfide bond, thereby helping to optimize the linker's length and structure for a specific application. researchgate.netfrontiersin.org
Quantum Mechanical Calculations of Reaction Pathways for Cleavage
While MD simulations model the physical motion of the linker, quantum mechanical (QM) calculations are used to investigate the electronic details of the chemical bond-breaking process. patsnap.com For a disulfide linker like Ald-Ph-amido-PEG23-OPSS, QM methods can elucidate the mechanism of its reductive cleavage by agents such as glutathione.
These calculations can model the thiol-disulfide exchange reaction, which is the fundamental cleavage mechanism. wuxiapptec.com Researchers can compute the reaction's activation energy and analyze the transition state structure to understand how different chemical modifications would affect the reaction rate. researchgate.net For example, QM analysis can be used to assess how substituents on the phenyl ring or near the disulfide bond alter the electronic properties of the sulfur atoms, making them more or less susceptible to nucleophilic attack by a thiol. wuxiapptec.com LUMO (Lowest Unoccupied Molecular Orbital) analysis, a QM parameter, has been successfully used to guide the design of disulfide linkers by predicting the selectivity of thiol attack on a specific sulfur atom, thereby improving the efficiency of the conjugation process and the homogeneity of the final product. wuxiapptec.com QM calculations have also been used to analyze the reaction mechanisms of other cleavable moieties, such as acetals, demonstrating the importance of specific protonation or deprotonation steps in triggering payload release. acs.org
Structure-Activity Relationship (SAR) Studies for Aldehyde-PEG-Disulfide Linkers
The aldehyde group is typically used for conjugation to a payload, often through the formation of a hydrazone bond. The stability of this bond can be pH-sensitive, providing an additional layer of controlled release. mdpi.com The nature of the groups surrounding the aldehyde can influence its reactivity and the stability of the resulting linkage.
The PEG chain's length and hydrophilicity are critical. A longer PEG chain can improve the solubility of the entire conjugate, which is particularly important when dealing with hydrophobic payloads. chempep.com However, a very long PEG chain might also sterically hinder the cleavage mechanism or affect the binding affinity of the antibody. acs.org
The most intensively studied component is the disulfide bond itself. SAR studies have shown that introducing steric hindrance near the disulfide bond, for example, by adding methyl groups to the carbon adjacent to the sulfur atom, significantly increases the linker's stability in plasma. nih.govwuxiapptec.com This modification prevents premature cleavage by circulating thiols without compromising its susceptibility to high intracellular glutathione concentrations. The nature of the leaving group in the thiol-disulfide exchange (in this case, the pyridine-2-thione released from the OPSS group) also influences the reaction kinetics.
Below is a data table summarizing key SAR findings for linkers with similar motifs.
| Linker Component Modified | Structural Change | Observed Effect on Activity/Property | Reference |
| Disulfide Moiety | Introduction of α-methyl groups | Increased steric hindrance, leading to greater plasma stability and reduced premature payload release. | nih.gov, wuxiapptec.com |
| Disulfide Moiety | Change in pyridyl ring substituents | Alters the electronic properties and LUMO of the sulfur atoms, affecting conjugation efficiency and cleavage rate. | wuxiapptec.com |
| PEG Chain | Increased PEG length | Improved solubility and reduced aggregation of the conjugate. | chempep.com |
| PEG Chain | Attachment of a large PEG group | May limit enzymatic access to other cleavable sites (e.g., a nearby peptide linker). | acs.org |
| Conjugation Moiety | Use of a phenylketone-derived hydrazone | Demonstrated variable stability between buffer and plasma, highlighting the need for context-specific testing. | cam.ac.uk |
| Peptide Spacer (if present) | Altering the dipeptide sequence (e.g., Val-Cit vs. EGCit) | Significantly impacts stability in plasma and susceptibility to specific proteases, affecting safety and efficacy. | nih.gov |
Design Algorithms for Optimizing Linker Properties in Bioconjugates
The wealth of data from SAR studies and computational modeling has paved the way for the development of sophisticated design algorithms and machine learning (ML) models to optimize linker properties. frontiersin.org These in silico tools aim to accelerate the design-build-test cycle by predicting the performance of novel linker designs before they are synthesized. biopharminternational.com
Design algorithms can integrate multiple parameters simultaneously, such as desired plasma stability, target cleavage rate, payload hydrophobicity, and steric compatibility with the antibody and payload. frontiersin.org Genetic algorithms have been proposed for optimizing inter-peptide linkers, where a fitness function is used to evaluate and select for linkers with desirable properties like length and flexibility. nsfc.gov.cnresearchgate.net
More recently, AI and ML models are being trained on large datasets of known linkers and their experimental properties. patsnap.com These models can identify complex structure-function relationships that may not be obvious from manual analysis. mdpi.com For example, ML can predict linker stability under various physiological conditions, intracellular release profiles, and even potential bystander killing effects based on the linker-payload combination. frontiersin.orgmdpi.com By analyzing vast amounts of structural and bioactivity data, these algorithms help identify linker properties that maintain ADC stability in circulation while enabling controlled drug release in the tumor microenvironment. patsnap.com This computational approach is becoming essential for rationally designing next-generation linkers like Ald-Ph-amido-PEG23-OPSS, moving the field from empirical screening to predictive, targeted design. abzena.comfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
